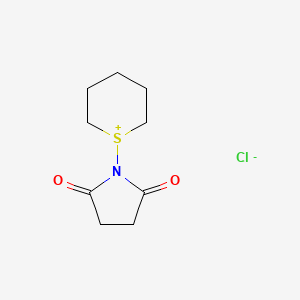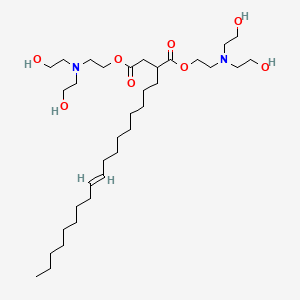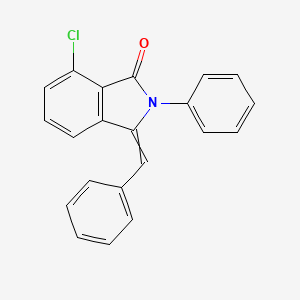
3-Benzylidene-7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzylidene-7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that belongs to the class of isoindolinones. This compound is characterized by its unique structure, which includes a benzylidene group, a chloro substituent, and a phenyl group attached to an isoindolinone core. Isoindolinones are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves the condensation of 7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity. Industrial production may also involve the use of automated systems to control reaction parameters and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzylidene-7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindolinone derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Isoindolinone derivatives with oxidized functional groups.
Reduction: Benzyl-substituted isoindolinones.
Substitution: Various substituted isoindolinones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Benzylidene-7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzylidene-2,3-dihydro-1H-isoindol-1-one: Lacks the chloro substituent.
7-Chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one: Lacks the benzylidene group.
2-Phenyl-2,3-dihydro-1H-isoindol-1-one: Lacks both the benzylidene and chloro substituents.
Uniqueness
3-Benzylidene-7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of both the benzylidene and chloro substituents, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
66294-26-6 |
|---|---|
Formule moléculaire |
C21H14ClNO |
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
3-benzylidene-7-chloro-2-phenylisoindol-1-one |
InChI |
InChI=1S/C21H14ClNO/c22-18-13-7-12-17-19(14-15-8-3-1-4-9-15)23(21(24)20(17)18)16-10-5-2-6-11-16/h1-14H |
Clé InChI |
UTJWMYGPERQGLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C2C3=C(C(=CC=C3)Cl)C(=O)N2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


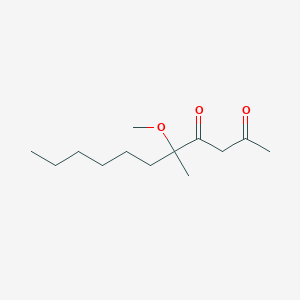
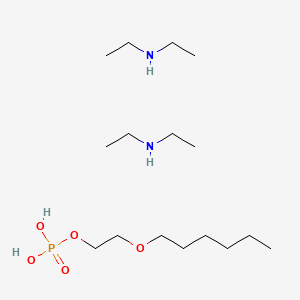
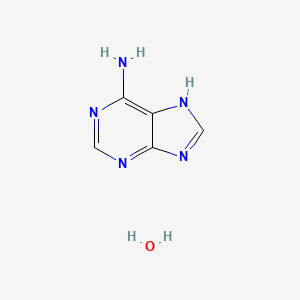
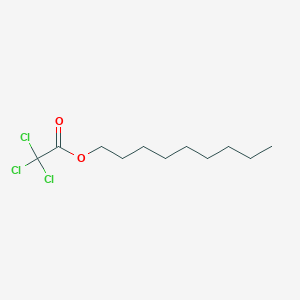
![4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline](/img/structure/B14483659.png)
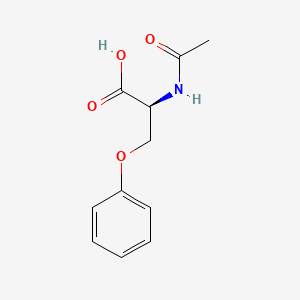
![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14483685.png)
![N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide](/img/structure/B14483689.png)
![[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B14483694.png)

![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
